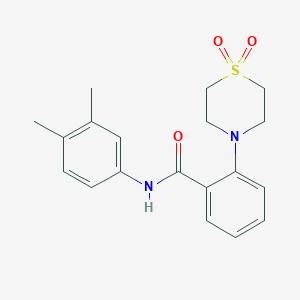
methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate, also known as Furametpyr, is a chemical compound with potential applications in the field of scientific research. This compound has gained attention due to its unique structure and potential to influence biochemical and physiological processes. In
Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
The research focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, particularly Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. The study aimed to monitor antimicrobial activity, with the ligand and metal complexes showing varied inhibitory effects on the growth of pathogenic bacteria, both gram-positive and gram-negative. The findings suggest potential applications in developing antimicrobial agents leveraging the unique properties of furan-containing compounds (Patel, 2020).
Synthesis and Antitubercular Evaluation of Novel Dibenzo[b,d]furan Derived Hexahydro-2H-pyrano[3,2-c]quinolines
This study synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and evaluated their antitubercular activity against Mycobacterium tuberculosis. The Povarov reaction, catalyzed by SnCl2·2H2O, was employed for synthesis, resulting in compounds with significant antimycobacterial properties, highlighting the therapeutic potential of furan-derived compounds in tuberculosis treatment (Kantevari et al., 2011).
Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells
This study explored the genotoxic and epigenotoxic effects of carbazole compounds on MCF-7 breast adenocarcinoma cells. The research demonstrates that slight modifications in carbazole substitution patterns can significantly influence their genotoxic and epigenetic properties, suggesting a potential avenue for developing novel anticancer agents (Luparello et al., 2021).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
The synthesis of new compounds involving furan derivatives, particularly through dimerization and coupling reactions, has been reported. These synthetic pathways offer new insights into the chemical versatility of furan-containing compounds and their potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).
properties
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11(15)12-8-9(10-4-2-7-17-10)14-6-3-5-13-14/h2-7,9H,8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRVYMQCHQGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2457028.png)
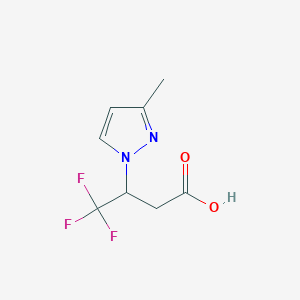
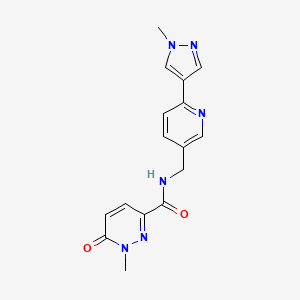


methanone](/img/structure/B2457036.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)
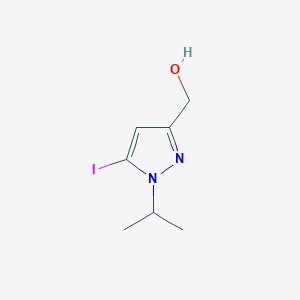
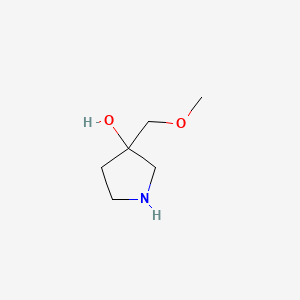
![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)
